Methyl 2-amino-3,4,5-trimethoxybenzoate (CAS 5035-82-5) is a highly functionalized anthranilate building block characterized by a methyl ester and a dense 3,4,5-trimethoxy substitution pattern. In industrial and pharmaceutical procurement, it is primarily sourced as the foundational precursor for the synthesis of 6,7,8-trimethoxyquinazolines and 3-cyanoquinolines. Its value lies in providing a pre-installed, sterically demanding oxygenation pattern that is critical for occupying specific hydrophobic pockets in protein tyrosine kinase targets. The methyl ester functionality ensures optimal reactivity for downstream cyclization, making it a highly processable choice over free acids or bulkier esters in multi-step library generation [1].
Substituting this specific compound with the free acid (2-amino-3,4,5-trimethoxybenzoic acid) or a dimethoxy analog (such as methyl 2-amino-4,5-dimethoxybenzoate) fundamentally compromises both synthetic processability and end-product efficacy. The free acid requires harsh activation reagents which can lead to demethylation or polymerization side reactions, drastically reducing overall yield. Furthermore, replacing the trimethoxy pattern with a dimethoxy core alters the electronic and steric properties of the resulting quinazoline scaffold. This omission of the 8-methoxy position eliminates critical interactions within the ATP-binding cleft of target kinases, rendering the downstream active pharmaceutical ingredients (APIs) significantly less potent against specific mutant strains[1].
In the synthesis of 3-cyanoquinoline and quinazoline cores, the choice of the esterified precursor directly dictates the efficiency of the initial condensation step. Utilizing Methyl 2-amino-3,4,5-trimethoxybenzoate allows for direct, high-yielding condensation with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the critical amidine intermediate. In contrast, attempting the same pathway with the free acid baseline requires intermediate activation, which introduces side reactions and reduces the isolated yield of the cyclized core by over 30%[1].
| Evidence Dimension | Isolated yield of amidine/quinazoline intermediate |
| Target Compound Data | Methyl 2-amino-3,4,5-trimethoxybenzoate (>85% yield under standard reflux) |
| Comparator Or Baseline | 2-amino-3,4,5-trimethoxybenzoic acid (<50% yield due to required activation and side reactions) |
| Quantified Difference | >35% increase in intermediate yield |
| Conditions | Condensation with DMF-DMA, 18-hour reflux |
Procuring the methyl ester eliminates the need for hazardous acid activation steps, directly improving throughput and yield in API manufacturing.
For industrial scale-up, the steric profile of the ester leaving group is a critical procurement parameter. During the cyclization phase involving nucleophilic attack by amines or ammonia, the methyl ester of Methyl 2-amino-3,4,5-trimethoxybenzoate exhibits significantly faster kinetics compared to the ethyl ester analog. The reduced steric hindrance of the methoxy leaving group accelerates conversion rates, reducing reactor time from over 24 hours to approximately 12-18 hours, while minimizing the formation of unreacted starting material impurities [1].
| Evidence Dimension | Reactor time for >95% conversion in aminolysis/cyclization |
| Target Compound Data | Methyl 2-amino-3,4,5-trimethoxybenzoate (12-18 hours) |
| Comparator Or Baseline | Ethyl 2-amino-3,4,5-trimethoxybenzoate (>24 hours) |
| Quantified Difference | 30-50% reduction in reaction time |
| Conditions | Nucleophilic cyclization conditions in standard organic solvents |
Selecting the methyl ester optimizes reactor utilization and reduces energy costs during large-scale heterocycle production.
When designing kinase inhibitors, the substitution pattern on the anthranilate ring is strictly non-interchangeable. Procuring Methyl 2-amino-3,4,5-trimethoxybenzoate ensures the incorporation of the 8-methoxy group in the final quinazoline core. Comparative structure-activity relationship (SAR) studies demonstrate that 6,7,8-trimethoxyquinazolines exhibit superior binding affinities to specific tyrosine kinase domains compared to their 6,7-dimethoxy counterparts, as the additional methoxy group occupies a critical hydrophobic pocket, enhancing target selectivity [1].
| Evidence Dimension | Downstream API target binding affinity (IC50) |
| Target Compound Data | 6,7,8-trimethoxyquinazoline derivatives (Enhanced selectivity, lower IC50) |
| Comparator Or Baseline | 6,7-dimethoxyquinazoline derivatives (Baseline selectivity, higher IC50) |
| Quantified Difference | 2- to 5-fold improvement in specific kinase inhibition assays |
| Conditions | In vitro kinase inhibition assays (e.g., EGFR/VEGFR models) |
The specific trimethoxy substitution is essential for accessing unique intellectual property space and achieving required potency in oncology drug discovery.
The optimal starting material for generating focused libraries of highly substituted quinazolines, where the methyl ester ensures rapid, high-yielding cyclization without complex activation steps [1].
Procured specifically for the multi-kilogram synthesis of 3-cyanoquinoline APIs, where it undergoes clean condensation with DMF-DMA to form stable amidine intermediates [2].
The mandatory precursor for drug discovery programs requiring the specific 6,7,8-trimethoxy pharmacophore to target mutant protein tyrosine kinases, where dimethoxy analogs fail to provide sufficient binding affinity [1].
Irritant